2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one is a silicon-based organic compound. It is characterized by the presence of trimethylsilyl groups and a cyclobutanone core. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then further reacted with 1-[(trimethylsilyl)oxy]but-2-en-1-yl chloride under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Trimethylsilyl chloride (TMSCl), Triethylamine (TEA)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: New silyl ethers, Derivatives
Scientific Research Applications
2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl groups can be easily cleaved under acidic or basic conditions, allowing for the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione
- 2-(Trimethylsilylmethyl)allyl acetate
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate [5][5]
Uniqueness
2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity and stability compared to other trimethylsilyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis[5][5].
Properties
CAS No. |
649772-46-3 |
---|---|
Molecular Formula |
C14H28O3Si2 |
Molecular Weight |
300.54 g/mol |
IUPAC Name |
2-trimethylsilyloxy-2-(1-trimethylsilyloxybut-2-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C14H28O3Si2/c1-8-9-13(16-18(2,3)4)14(11-10-12(14)15)17-19(5,6)7/h8-9,13H,10-11H2,1-7H3 |
InChI Key |
CNZDOMLGYLNFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1(CCC1=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.